molecular formula C24H31NO6 B1143383 Guan-fu base A CAS No. 1394-48-5

Guan-fu base A

カタログ番号 B1143383
CAS番号: 1394-48-5
分子量: 429.5 g/mol
InChIキー: OGNUSOJAYIHLNS-UVXYKNMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guan-Fu Base A (GFA) is a synthetic compound that has been studied for its potential applications in laboratory experiments. GFA is a novel compound with a wide range of biochemical and physiological effects. It is synthesized from a variety of organic molecules and is known to be stable in aqueous solutions. GFA has been studied for its potential to act as a catalyst for enzymatic reactions, as well as its ability to bind to certain proteins in the body.

科学的研究の応用

不整脈治療

Guan-fu base A (GFA)は、新規の複素環式抗不整脈薬です {svg_1}. これは、不整脈、特に上室性頻脈と期外収縮の治療に使用されてきました {svg_2}. ランダム化比較試験の系統的レビューとメタ分析では、GFA注射は、これらの状態を治療する場合、プロパフェノン注射と同等であることが示されました {svg_3}.

2. 発作性房室性再入性頻脈の治療 GFAは、発作性房室性再入性頻脈の治療に使用されてきました {svg_4}. これは、心臓の電気信号が速い異常な経路をたどり、心臓が正常よりも速く鼓動する不整脈の一種です。

CYP2D6阻害

GFAは、薬物代謝において重要な役割を果たす酵素であるCYP2D6の強力な非競合的阻害剤です {svg_5}. これは、GFAがCYP2D6を介した薬物相互作用に役割を果たす可能性を示唆しています {svg_6}.

循環器治療薬

GFAは、循環器治療薬に使用されてきました {svg_7}. これは、頻脈や期外収縮などの状態の治療に有効性を示しました {svg_8}.

臨床試験

GFAは現在、中国で第IV相臨床試験中です {svg_9}. これは、大規模で多様な集団における有効性、最適な使用、および副作用が評価されていることを示唆しています。

薬物代謝研究

GFAは、シトクロムP450(P450)薬物代謝への影響を研究するために使用されてきました {svg_10}. この研究は、GFAが他の薬物とどのように相互作用するか、および薬物相互作用の可能性のある影響を理解するのに役立つ可能性があります {svg_11}.

Safety and Hazards

Guan-fu base A should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In clinical trials, the most common side effects were numbness in the mouth, lips, tongue, and around the mouth, as well as dizziness, headache, and nausea .

作用機序

Guan-fu base A, also known as [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate, is a novel heterocyclic antiarrhythmic drug . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets CYP2D6 , a key enzyme involved in drug metabolism . It acts as a potent noncompetitive inhibitor of CYP2D6 in human liver microsomes and the human recombinant form . It also inhibits CYP2D in monkey and dog microsomes . It also targets sodium channels , acting as a blocker .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits CYP2D6, which results in reduced metabolic activity of drugs that are substrates of this enzyme . As a sodium channel blocker, it inhibits the flow of sodium ions, which can affect the electrical activity of cells .

Biochemical Pathways

The inhibition of CYP2D6 by this compound can affect various biochemical pathways involved in drug metabolism . Additionally, by blocking sodium channels, it can influence the electrical activity of cells, which is crucial in the regulation of heart rhythm .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found in human urine, indicating that it is metabolized and excreted by the body . .

Result of Action

The inhibition of CYP2D6 by this compound can lead to reduced metabolic activity of drugs that are substrates of this enzyme, potentially affecting their therapeutic effects . Its action as a sodium channel blocker can help regulate heart rhythm, making it useful in the treatment of arrhythmias .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are substrates of CYP2D6 can affect its inhibitory action on this enzyme . .

生化学分析

Biochemical Properties

Guan-fu base A interacts with various enzymes and proteins, particularly the cytochrome P450 (CYP2D6) enzyme . It acts as a potent noncompetitive inhibitor of CYP2D6 .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CYP2D6, which plays a crucial role in drug metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CYP2D6 enzyme and inhibiting its activity . This interaction results in changes in drug metabolism, which can influence the efficacy and toxicity of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to inhibit the activity of CYP2D6 over extended periods .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. It has been found that the effects of this compound vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of drug metabolism, where it interacts with the CYP2D6 enzyme . It can influence metabolic flux and metabolite levels by inhibiting the activity of this enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can influence its localization and accumulation .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Guan-fu base A involves the condensation of two molecules of 2,4-diaminopyrimidine with one molecule of 2,5-diformylfuran. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.", "Starting Materials": [ "2,4-diaminopyrimidine", "2,5-diformylfuran", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminopyrimidine and 2,5-diformylfuran in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Heat the reaction mixture to a specific temperature and maintain it for a specific time period.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS番号

1394-48-5

分子式

C24H31NO6

分子量

429.5 g/mol

IUPAC名

[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20-,21-,22+,23-,24-/m0/s1

InChIキー

OGNUSOJAYIHLNS-UVXYKNMHSA-N

異性体SMILES

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C

SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C

正規SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C

製品の起源

United States

Q & A

Q1: What is the primary mechanism of action of Guan-fu base A (GFA) in exerting its antiarrhythmic effects?

A1: GFA primarily acts by blocking fast sodium channels in cardiac cells. [] This inhibition reduces the rapid influx of sodium ions, ultimately decreasing the maximum rate of depolarization (Vmax) of action potentials. [, , , ] This action helps to suppress abnormal electrical activity in the heart, thus preventing arrhythmias.

Q2: How does the sodium channel blocking action of GFA compare to other Class I antiarrhythmic agents?

A2: GFA exhibits slower kinetics in its rate-dependent block of Vmax compared to agents like mexiletine but displays a slower recovery from block than lorcainide or quinidine. [] This suggests a unique interaction profile with sodium channels.

Q3: Beyond sodium channel blockade, does GFA affect other ionic currents in cardiac cells?

A3: Yes, studies show that GFA inhibits the delayed rectifier potassium current (Ik) in guinea pig ventricular myocytes. [] This action may contribute to the prolongation of cardiac repolarization observed with GFA.

Q4: Does GFA influence the heart rate through interactions with the sinoatrial node?

A4: Yes, GFA demonstrates a direct effect on the sinoatrial node, leading to a decrease in the spontaneous electrical discharge rate, resulting in bradycardia. [] This effect is not mediated through calcium channel or beta-adrenergic receptor blockade, suggesting a unique mechanism.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C26H33NO7 and a molecular weight of 471.55 g/mol. [, ]

Q6: What type of natural product is this compound and what is its core structure?

A6: GFA is a C20-diterpenoid alkaloid. [, ] It belongs to the hetisine-type diterpenoid alkaloids, characterized by a complex hexacyclic ring system. []

Q7: What spectroscopic techniques are useful in characterizing the structure of GFA?

A7: Various spectroscopic methods are employed to elucidate the structure of GFA, including:

  • NMR spectroscopy: 1H NMR, 13C NMR, 1H-1HCOSY, HMQC, and HMBC provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. [, ]
  • Mass spectrometry: High-resolution mass spectrometry (HR-MS) helps determine the exact molecular mass and formula. []
  • Infrared spectroscopy (IR): Offers insights into the functional groups present in the molecule. []
  • X-ray diffraction analysis: Provides a three-dimensional structure of the molecule when crystals are available. [, ]

Q8: What experimental models have been used to demonstrate the antiarrhythmic activity of GFA?

A8: Several in vitro and in vivo models have been employed, including:

  • Isolated heart preparations: GFA reduced ventricular tachycardia and fibrillation induced by potassium-free and high-calcium solutions in Langendorff-perfused rat hearts. []
  • Conscious animal models: GFA increased the threshold for arrhythmias induced by beiwutine in rats and reversed ouabain-induced ventricular tachycardia in dogs. []
  • Anesthetized animal models: GFA protected against acetylcholine-induced atrial fibrillation in dogs. []

Q9: Are there any clinical trials investigating the efficacy of GFA in treating arrhythmias in humans?

A9: Yes, clinical trials have been conducted to evaluate the efficacy and safety of GFA in treating various types of arrhythmias in humans, including ventricular premature beats, ventricular tachycardia, and supraventricular tachycardia. [, , , , ]

Q10: What is known about the pharmacokinetic profile of GFA?

A10: While detailed pharmacokinetic data is limited in the provided abstracts, studies in rabbits have investigated the plasma concentration of GFA after intravenous administration of different dosages. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of GFA in humans.

Q11: Does GFA affect myocardial contractility at therapeutic doses?

A11: Studies suggest that GFA has minimal negative inotropic effects at doses that effectively suppress arrhythmias. [] While GFA can decrease heart rate and prolong the PR interval, its effects on myocardial contractility in anesthetized dogs were minimal. [] It also showed no significant impact on stroke volume or cardiac output in conscious dogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。